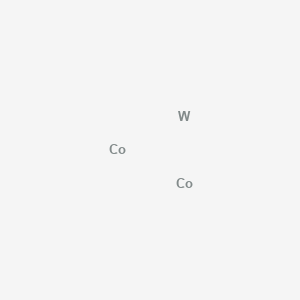
Cobalt;tungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt-tungsten compounds, particularly cobalt-tungsten carbide, are known for their exceptional hardness and resistance to wear and corrosion. These compounds are widely used in various industrial applications, including cutting tools, mining equipment, and wear-resistant coatings. The combination of cobalt and tungsten results in materials that exhibit unique physical and chemical properties, making them valuable in both scientific research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt-tungsten compounds can be synthesized through various methods. One common approach is the co-precipitation method, where cobalt and tungsten salts are mixed in an aqueous solution, followed by the addition of a precipitating agent to form the desired compound. For example, cobalt tungstate (CoWO₄) can be synthesized using cobalt(II) nitrate hexahydrate and sodium tungstate dihydrate .
Another method involves molten salt electrolysis, where cobalt and tungsten carbide powders are prepared from cemented carbide scrap. In this process, WC-6Co and NaCl-KCl salt are used as the sacrificial anode and electrolyte, respectively .
Industrial Production Methods: In industrial settings, cobalt-tungsten compounds are often produced through high-temperature processes. For instance, tungsten carbide is typically produced by combining tungsten and carbon atoms at high temperatures in a furnace, with cobalt acting as a metal binder . This results in a fine powder that can be pressed into shapes, heat-treated, and sintered to achieve full hardness.
Chemical Reactions Analysis
Types of Reactions: Cobalt-tungsten compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific chemical environment and the presence of other reagents.
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-tungsten compounds include oxidizing agents like oxygen and reducing agents such as hydrogen. For example, the reduction of cobalt tungstate can be achieved using hydrogen gas at elevated temperatures .
Major Products Formed: The major products formed from the reactions of cobalt-tungsten compounds depend on the specific reaction conditions. For instance, the reduction of cobalt tungstate with hydrogen gas results in the formation of cobalt and tungsten metal powders .
Scientific Research Applications
Cobalt-tungsten compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including the oxidation of organic compounds . In biology and medicine, cobalt-tungsten compounds are investigated for their potential use in drug delivery systems and as antimicrobial agents .
In industry, cobalt-tungsten compounds are used in the production of cutting tools, mining equipment, and wear-resistant coatings due to their exceptional hardness and resistance to wear and corrosion . Additionally, they are employed in radiation shielding applications, where their high density and radiation attenuation properties make them effective materials for protecting against gamma rays .
Mechanism of Action
The mechanism of action of cobalt-tungsten compounds involves their interaction with molecular targets and pathways. For example, cobalt-tungsten carbide has been shown to exhibit carcinogenic properties, with studies indicating that cobalt is rapidly solubilized from the compound in biological fluids . This solubilized cobalt can then interact with cellular components, leading to potential toxic effects.
Comparison with Similar Compounds
Cobalt-tungsten compounds can be compared with other similar compounds, such as cobalt oxides and tungsten carbides. While cobalt oxides are known for their catalytic properties and are used in various electrochemical applications , tungsten carbides are widely used in cutting tools and wear-resistant coatings due to their exceptional hardness .
Similar compounds include:
- Cobalt oxide (CoO)
- Cobalt(II,III) oxide (Co₃O₄)
- Tungsten carbide (WC)
- Cobalt sulfide (CoS)
Cobalt-tungsten compounds are unique in their combination of properties, offering both the catalytic activity of cobalt and the hardness of tungsten carbide. This makes them valuable in a wide range of applications, from industrial to biomedical fields.
Properties
CAS No. |
12139-97-8 |
|---|---|
Molecular Formula |
Co2W |
Molecular Weight |
301.71 g/mol |
IUPAC Name |
cobalt;tungsten |
InChI |
InChI=1S/2Co.W |
InChI Key |
SXJKTDPBJBGIFZ-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


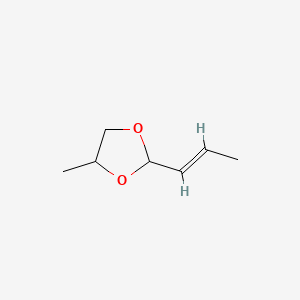
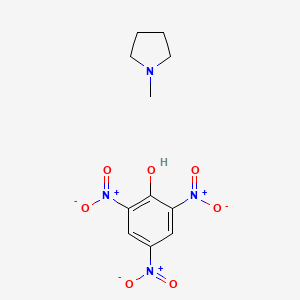
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzoic acid](/img/structure/B14726005.png)
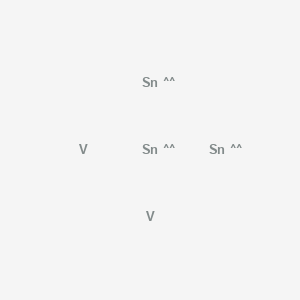
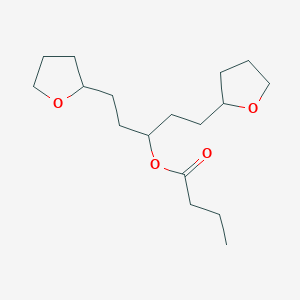

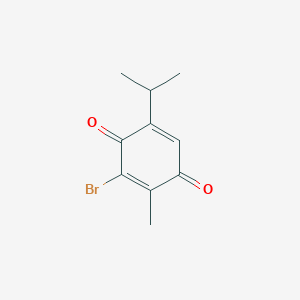
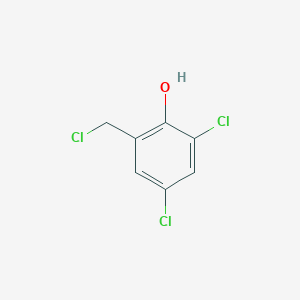

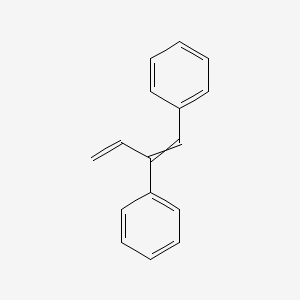
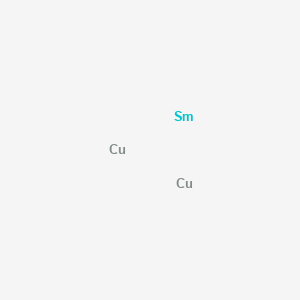
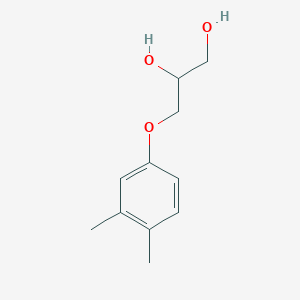
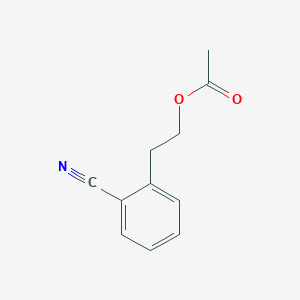
![3-Methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazine-6,8(5h,7h)-dione](/img/structure/B14726061.png)
